molecular formula C7H3ClF3N3 B13916688 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B13916688
M. Wt: 221.57 g/mol
InChI Key: DMWJWZAUINNRTE-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine involves the reaction of chlorinated imidazo[1,2-a]pyrazine with trifluoromethylating agents. For instance, the reaction of 8-chloroimidazo[1,2-a]pyrazine with trifluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H3ClF3N3/c8-5-6-12-1-2-14(6)3-4(13-5)7(9,10)11/h1-3H

InChI Key

DMWJWZAUINNRTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)C(F)(F)F

Origin of Product

United States

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